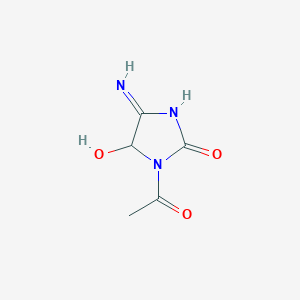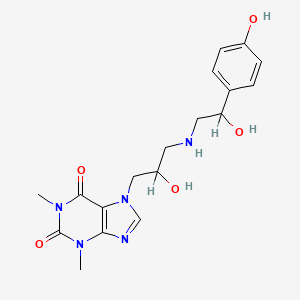
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline is a complex organic compound that belongs to the class of xanthine derivatives. This compound is known for its potential therapeutic applications due to its unique chemical structure, which combines theophylline with a hydroxyphenyl group. Theophylline itself is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline involves multiple steps, starting with the preparation of theophylline derivatives. One common method involves the alkylation of theophylline with 2-hydroxy-3-(2-hydroxyphenyl)propylamine under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetone. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
科学研究应用
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory diseases.
作用机制
The mechanism of action of 7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can increase intracellular cyclic AMP levels, leading to bronchodilation and other physiological effects. The hydroxyphenyl group may also contribute to its antioxidant properties, providing additional therapeutic benefits.
相似化合物的比较
Similar Compounds
Theophylline: A well-known bronchodilator with a simpler structure.
Caffeine: Another xanthine derivative with stimulant properties.
Aminophylline: A compound that combines theophylline with ethylenediamine for improved solubility.
Uniqueness
7-(2-Hydroxy-3-((2-hydroxy-2-(p-hydroxyphenyl)ethyl)amino)propyl)theophylline is unique due to its combination of theophylline with a hydroxyphenyl group, which may enhance its therapeutic properties and provide additional benefits such as antioxidant activity.
属性
CAS 编号 |
62401-96-1 |
|---|---|
分子式 |
C18H23N5O5 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
7-[2-hydroxy-3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)9-13(25)7-19-8-14(26)11-3-5-12(24)6-4-11/h3-6,10,13-14,19,24-26H,7-9H2,1-2H3 |
InChI 键 |
HQNBNESOAWELHK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CNCC(C3=CC=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


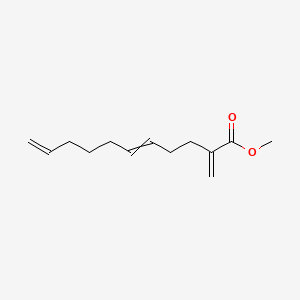
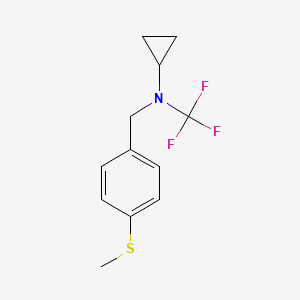
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
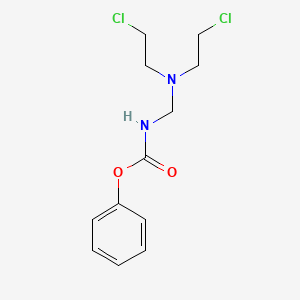
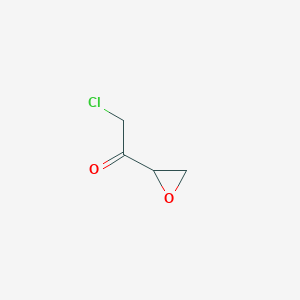
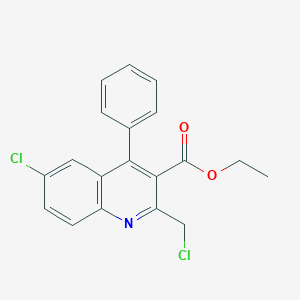
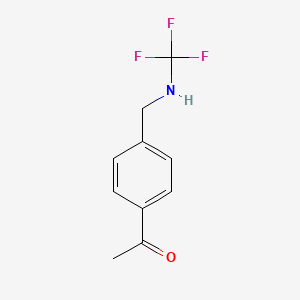
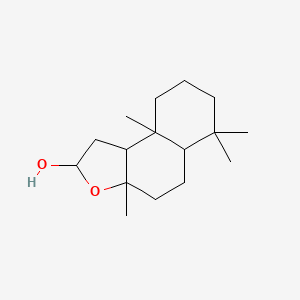
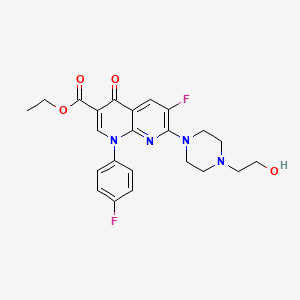
![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)

